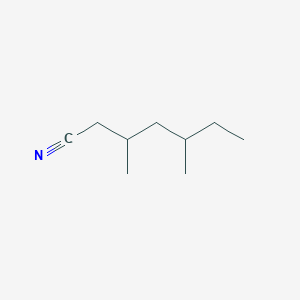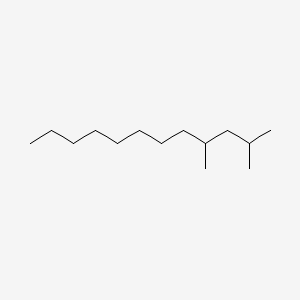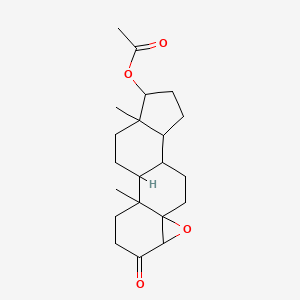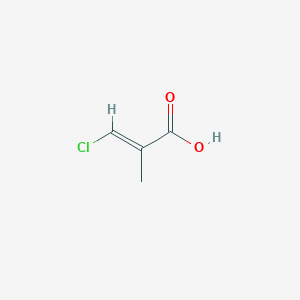
Chlormethacrylsaure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlormethacrylsaure, also known as 2-chloro-2-methylpropionic acid, is an organic compound with the molecular formula C4H7ClO2. It is a derivative of methacrylic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a chlorine atom. This compound is of significant interest in various fields of chemistry due to its unique reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlormethacrylsaure can be synthesized through several methods. One common approach involves the chlorination of methacrylic acid. This reaction typically uses chlorine gas in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the alpha position.
Another method involves the reaction of methacrylic acid with thionyl chloride (SOCl2), which converts the carboxylic acid group into an acyl chloride. This intermediate can then be treated with a chlorinating agent to introduce the chlorine atom at the alpha position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as iron(III) chloride or copper(II) chloride are commonly used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Chlormethacrylsaure undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of methacrylic acid derivatives.
Addition Reactions: The double bond in the methacrylate moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Polymerization: this compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used under controlled conditions to add across the double bond.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Methacrylic acid derivatives, such as 2-hydroxy-2-methylpropionic acid.
Addition Reactions: Halogenated methacrylic acid derivatives.
Polymerization: Polymers with varying degrees of cross-linking and molecular weights.
Wissenschaftliche Forschungsanwendungen
Chlormethacrylsaure has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: this compound derivatives are used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty polymers and resins with unique properties, such as enhanced thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of chlormethacrylsaure involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom at the alpha position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce functional groups or to form new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacrylic Acid: The parent compound of chlormethacrylsaure, lacking the chlorine atom.
2-Bromo-2-methylpropionic Acid: A similar compound where the chlorine atom is replaced by a bromine atom.
2-Chloroacrylic Acid: A related compound with a similar structure but different reactivity.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
6625-00-9 |
|---|---|
Molekularformel |
C4H5ClO2 |
Molekulargewicht |
120.53 g/mol |
IUPAC-Name |
(E)-3-chloro-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5ClO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ |
InChI-Schlüssel |
WSUIRDORMCYOBS-NSCUHMNNSA-N |
Isomerische SMILES |
C/C(=C\Cl)/C(=O)O |
Kanonische SMILES |
CC(=CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


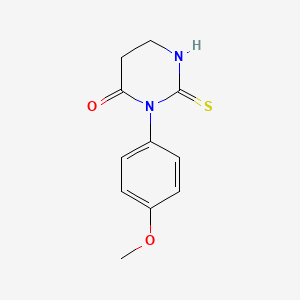

![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
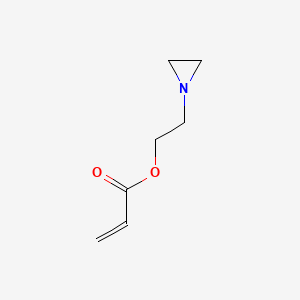
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)



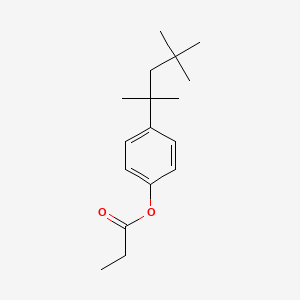
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)
